7-(Trifluoromethoxy)chroman-4-one

Description

BenchChem offers high-quality 7-(Trifluoromethoxy)chroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethoxy)chroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

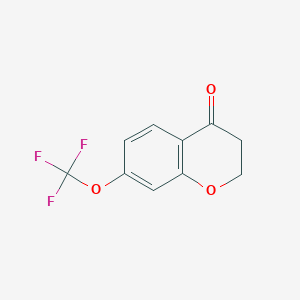

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethoxy)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVOVSJXNSHPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-(Trifluoromethoxy)chroman-4-one CAS number and structure

Pharmacophore Scaffold Analysis & Synthetic Methodology

Executive Summary

7-(Trifluoromethoxy)chroman-4-one (CAS: 340825-26-5 ) represents a high-value bicyclic scaffold in modern medicinal chemistry. Distinguished by the presence of the trifluoromethoxy (-OCF₃) group—often termed a "super-halogen"—this compound serves as a critical intermediate for synthesizing bioactive agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. This guide details its structural properties, validated synthetic pathways, and application in modulating lipophilicity and metabolic stability in drug design.[1]

Part 1: Chemical Identity & Structural Analysis

The core structure consists of a benzene ring fused to a saturated dihydropyranone ring. The distinguishing feature is the trifluoromethoxy substituent at the C7 position, which imparts unique electronic and physicochemical properties compared to its trifluoromethyl (-CF₃) or methoxy (-OCH₃) analogues.

1.1 Key Identifiers & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 7-(Trifluoromethoxy)-2,3-dihydro-4H-chromen-4-one |

| CAS Number | 340825-26-5 |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| SMILES | O=C1CCOC2=CC(OC(F)(F)F)=CC=C12 |

| LogP (Predicted) | ~2.55 |

| TPSA | 35.53 Ų |

| H-Bond Acceptors | 3 |

1.2 Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

Figure 1: Structural connectivity highlighting the electron-withdrawing -OCF3 group and the reactive ketone handle.

Part 2: Synthetic Methodology

The synthesis of 7-(trifluoromethoxy)chroman-4-one typically proceeds via a Friedel-Crafts cyclization strategy. This route is preferred for its scalability and the availability of starting materials.

2.1 Retrosynthetic Analysis

-

Precursor: 3-(Trifluoromethoxy)phenyl propionate or equivalent acid intermediate.

-

Starting Materials: 3-(Trifluoromethoxy)phenol and 3-chloropropanoic acid (or acrylic acid).

2.2 Detailed Protocol: One-Pot Cyclization

This protocol utilizes Polyphosphoric Acid (PPA) as both the solvent and the Lewis acid catalyst/dehydrating agent.

Reagents:

-

3-(Trifluoromethoxy)phenol (1.0 eq)

-

3-Chloropropanoic acid (1.2 eq)

-

Polyphosphoric Acid (PPA) (~10g per 1g substrate)

-

NaOH (10% aq) for quenching.

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer, charge 3-(trifluoromethoxy)phenol and 3-chloropropanoic acid.

-

Mixing: Add PPA carefully. The mixture will be viscous.

-

Reaction: Heat the mixture to 80–100°C for 3–5 hours.

-

Mechanistic Insight: The phenol undergoes O-acylation followed by a Fries rearrangement-like intramolecular Friedel-Crafts alkylation/acylation sequence to close the ring.

-

-

Quenching: Cool the reaction to 60°C. Pour the mixture slowly into crushed ice/water with vigorous stirring to decompose the PPA complex.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3x).

-

Washing: Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

2.3 Synthesis Flowchart

Figure 2: One-pot synthesis via acid-mediated cyclization.

Part 3: Medicinal Chemistry Applications[1][2][3][6]

The 7-(trifluoromethoxy)chroman-4-one scaffold is not merely a passive structural element; it is an active pharmacophore designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

3.1 The "Super-Halogen" Effect

The -OCF₃ group is bioisosteric to a chlorine atom or a trifluoromethyl group but offers distinct advantages:

-

Conformation: The ether oxygen allows the -CF₃ group to rotate, adopting a conformation that can lie out of the aromatic plane, potentially accessing unique binding pockets.

-

Lipophilicity: It significantly increases LogP (Hansch π value ≈ +1.04), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the group protect the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450s) at the para-position relative to the ether.

3.2 Strategic Usage in Drug Design

Researchers utilize this scaffold to:

-

Replace Unstable Groups: Swap out methoxy (-OCH₃) groups to prevent metabolic O-demethylation.

-

Scaffold Hopping: Use the chromanone core as a rigidified mimic of flexible phenoxy-ethyl chains.

-

Library Generation: The C4 ketone is a versatile handle for reductive amination (to amines), Grignard addition (to tertiary alcohols), or condensation (to hydrazines/spirocycles).

3.3 SAR Optimization Cycle

Figure 3: Optimization cycle leveraging the trifluoromethoxy scaffold for ADME improvement.

Part 4: Handling & Safety (SDS Highlights)

While specific toxicological data for this exact derivative may be limited, standard precautions for fluorinated chromanones apply.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[8]

-

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The ketone functionality makes it susceptible to slow oxidation or condensation if exposed to moisture/air over long periods.

References

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for -OCF3 properties).

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Lombardo, F., et al. (2016).[2] The role of the trifluoromethoxy group in drug discovery. (General reference for Hansch values and metabolic stability cited in Section 3.1).

Sources

- 1. nbinno.com [nbinno.com]

- 2. sciencescholar.us [sciencescholar.us]

- 3. 7-(Trifluoromethyl)chroman-4-one [synhet.com]

- 4. 7-(Trifluoromethyl)-4h-chromen-4-one/CAS:1918145-81-9-HXCHEM [hxchem.net]

- 5. 7-(TRIFLUOROMETHYL)CHROMAN-4-ONE | CymitQuimica [cymitquimica.com]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. chemscene.com [chemscene.com]

- 10. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Sourcing and Quality Assessment of 7-(Trifluoromethoxy)chroman-4-one

Executive Summary

7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5) has emerged as a high-value scaffold in modern medicinal chemistry, particularly for programs targeting metabolic stability and lipophilicity optimization. The trifluoromethoxy (-OCF₃) group acts as a superior bioisostere to chlorine or the trifluoromethyl group, offering unique conformational properties (orthogonal to the aryl ring) that enhance binding affinity in hydrophobic pockets.

While commercially available, the supply chain for this compound is bifurcated between "in-stock" milligram quantities for discovery and "made-to-order" kilogram batches for process development. This guide outlines the strategic sourcing landscape, validates the synthesis routes for internal production, and establishes a rigorous quality control framework to prevent common procurement errors—specifically the confusion with its trifluoromethyl analog.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 7-(Trifluoromethoxy)-2,3-dihydro-4H-chromen-4-one |

| CAS Number | 340825-26-5 |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| MDL Number | MFCD11518472 |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, CH₂Cl₂, Chloroform; sparingly soluble in water |

| Key Structural Feature | The -OCF₃ group at position 7 is electron-withdrawing, deactivating the aromatic ring towards electrophilic attack but enhancing metabolic stability against P450 oxidation.[1][2][3] |

Strategic Sourcing Analysis

Supply Chain Landscape

The market for 7-(Trifluoromethoxy)chroman-4-one is dominated by specialized heterocyclic building block manufacturers rather than general commodity chemical suppliers.

-

Tier 1 (Stocked Inventory): These vendors typically hold 1g–25g stock for immediate dispatch.

-

ChemScene: High reliability for discovery-scale packs (1g, 5g).

-

BLD Pharm: Strong presence in fluorinated heterocycles; often the primary manufacturer for re-sellers.

-

J&K Scientific: Reliable regional distribution, particularly in Asia-Pacific markets.

-

-

Tier 2 (Aggregators/Distributors):

-

Fisher Scientific / Sigma-Aldrich: Often list the compound but fulfill via third-party partners (e.g., Fluorochem or Enamine), which may extend lead times.

-

Procurement Protocol & Risk Mitigation

A critical procurement risk is the confusion between the Trifluoromethoxy (-OCF₃) and Trifluoromethyl (-CF₃) analogs.

-

Target: 7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5 )[1][2][4]

-

Common Error: 7-(Trifluoromethyl)chroman-4-one (CAS 111141-02-7 )[5][6][7][8]

Recommendation: When ordering, explicitly require a ¹⁹F-NMR spectrum in the Certificate of Analysis (CoA). The -OCF₃ signal (approx. -58 ppm) is distinct from -CF₃ (approx. -63 ppm).

Technical Deep Dive: Synthesis & Production

For researchers requiring quantities >100g where commercial pricing becomes prohibitive, or for those validating vendor quality, understanding the synthesis is vital. The standard industrial route utilizes a Friedel-Crafts cyclization.

The Retrosynthetic Logic

The chroman-4-one core is constructed by cyclizing a 3-phenoxypropionic acid derivative. For the 7-OCF₃ analog, the starting material is 3-(trifluoromethoxy)phenol .

Synthesis Workflow Visualization

Figure 1: Standard synthetic pathway for 7-(Trifluoromethoxy)chroman-4-one involves O-alkylation followed by acid-mediated cyclization.

Process Causality & Optimization

-

Step 1 (O-Alkylation): The reaction of 3-(trifluoromethoxy)phenol with 3-chloropropionic acid under basic conditions (NaOH) yields the ether intermediate.

-

Critical Control Point: Maintain pH >10 to ensure the phenol is deprotonated, but avoid excessive heat to prevent hydrolysis of the chloro-reagent.

-

-

Step 2 (Cyclization): The intermediate acid is cyclized using Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

-

Why Eaton's Reagent? Unlike PPA, which is viscous and difficult to stir at scale, Eaton's reagent allows for lower reaction temperatures and easier workup, reducing the formation of polymeric side products.

-

Quality Assurance Framework

To ensure data integrity in downstream biological assays, the following QC specifications must be met.

Analytical Specifications[7]

| Test | Method | Acceptance Criteria | Purpose |

| Identity | ¹H-NMR (DMSO-d₆) | Conforms to structure | Verifies the chroman-4-one core (triplet signals for C2/C3 protons). |

| Identity | ¹⁹F-NMR | Single peak ~ -57 to -59 ppm | Confirms -OCF₃ and rules out -CF₃ impurity (-63 ppm). |

| Purity | HPLC (UV @ 254nm) | ≥ 97.0% | Ensures no unreacted phenol (cytotoxic) remains. |

| Residual Solvents | GC-Headspace | < 5000 ppm (Class 3) | Critical if used in cell-based assays to prevent solvent toxicity. |

Impurity Profile

-

Starting Material: 3-(Trifluoromethoxy)phenol. Detectable by LC-MS. High toxicity; must be <0.1%.

-

Open Chain Acid: 3-(3-(trifluoromethoxy)phenoxy)propanoic acid. Results from incomplete cyclization. Detectable by a broad carboxylic acid peak in ¹H-NMR (>11 ppm).

Applications in Drug Discovery[9][10][11]

The 7-(Trifluoromethoxy)chroman-4-one scaffold is a "privileged structure" capable of binding to diverse biological targets.

-

Bioisosterism: The -OCF₃ group increases lipophilicity (Hansch π ≈ +1.04) significantly more than -CF₃ (π ≈ +0.88) or -Cl (π ≈ +0.71), enhancing membrane permeability for CNS targets.

-

SIRT2 Inhibition: Chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases.[9][10] The 7-position substitution is critical for occupying the hydrophobic cleft of the enzyme.

-

Metabolic Blocking: The fluorine atoms block the C7 position from metabolic oxidation, extending the half-life of the final drug candidate.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70922643: 7-(Trifluoromethoxy)chroman-4-one.[2] Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[9][10] (Discusses the chroman-4-one scaffold utility). Retrieved from [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[11] Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. jk-sci.com [jk-sci.com]

- 3. mdpi.com [mdpi.com]

- 4. 340825-26-5|7-(Trifluoromethoxy)chroman-4-one|BLD Pharm [bldpharm.com]

- 5. 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7 | Chemsrc [chemsrc.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 7-(Trifluoromethyl)chroman-4-one [synhet.com]

- 8. 7-(TRIFLUOROMETHYL)CHROMAN-4-ONE | CymitQuimica [cymitquimica.com]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The Chroman-4-one Scaffold: Synthetic Architectures and Medicinal Utility

[1][2][3][4][5][6]

Executive Summary

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold represents a privileged substructure in modern medicinal chemistry.[1][2][3][4][5] Distinct from its oxidized counterpart, the chromone, the chroman-4-one features a saturated C2–C3 bond that imparts unique conformational flexibility and stereochemical potential. This guide dissects the scaffold's utility, detailing a high-efficiency synthetic protocol for library generation and analyzing its Structure-Activity Relationship (SAR) in the context of Sirtuin 2 (SIRT2) inhibition and oncology.

Structural Architecture & Chemical Space

The chroman-4-one core consists of a benzene ring fused to a

Key Physicochemical Distinctions

Unlike the planar chromone, the chroman-4-one ring system adopts a puckered half-chair conformation. This non-planar geometry allows for:

-

Stereoselectivity: The C2 and C3 positions are chiral centers, offering vectors to probe specific enzyme pockets (e.g., SIRT2, MAO-B) that planar molecules cannot access.

-

Solubility: The saturation generally improves lipophilicity profiles (

) compared to fully aromatic analogs.

| Feature | Chroman-4-one | Chromone (4H-chromen-4-one) |

| C2-C3 Bond | Saturated (Single Bond) | Unsaturated (Double Bond) |

| Geometry | Non-planar (Half-chair) | Planar |

| Reactivity | C2/C3 amenable to substitution; C4 carbonyl highly reactive | Aromatic stability limits C2/C3 addition |

| Key Target | SIRT2, MAO-B, Tubulin | Kinases, Phosphodiesterases |

Synthetic Methodology: The Microwave-Assisted Cascade

While traditional methods involve the Friedel-Crafts acylation of phenols or the cyclization of 2'-hydroxychalcones using strong acids/bases, these often suffer from long reaction times and harsh conditions.

The Microwave-Assisted Base-Promoted Aldol/Oxa-Michael Cascade is the superior protocol for generating diverse libraries of 2-substituted chroman-4-ones. This "one-pot" method combines efficiency with high atom economy.

Reaction Logic

-

Aldol Condensation: 2'-hydroxyacetophenone reacts with an aldehyde to form a 2'-hydroxychalcone intermediate.

-

Oxa-Michael Addition: The phenolic oxygen attacks the

-carbon of the chalcone in an intramolecular fashion to close the ring. -

Thermodynamic Control: Microwave irradiation overcomes the energy barrier for the unfavorable equilibrium often seen in thermal cyclizations.

Detailed Protocol

Target: Synthesis of 2-pentylchroman-4-one (SIRT2 Inhibitor Scaffold).

-

Reagents:

-

Equipment: Microwave reactor (e.g., Biotage or CEM), sealed pressure vial.

Step-by-Step Workflow:

-

Preparation: In a microwave vial, dissolve 2'-hydroxyacetophenone (e.g., 1.0 mmol) in Ethanol (2.5 mL).

-

Addition: Add Hexanal (1.1 mmol) followed by DIPA (1.1 mmol). Seal the vial immediately.

-

Irradiation: Heat the reaction mixture to 160–170 °C for 60 minutes under microwave irradiation (fixed hold time). Note: High temperature is critical to drive the Michael addition.

-

Workup:

-

Dilute the cooled mixture with Dichloromethane (DCM).

-

Wash sequentially with 10% NaOH (to remove unreacted phenol), 1 M HCl (to remove amine base), water, and brine.

-

-

Purification: Dry organic phase over MgSO

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Visualization

Caption: One-pot microwave-assisted synthesis of 2-substituted chroman-4-ones via chalcone intermediate.

Medicinal Chemistry & SAR: The SIRT2 Case Study

The chroman-4-one scaffold has demonstrated exceptional potency as a selective inhibitor of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase implicated in neurodegeneration (Parkinson's) and cancer.

Structure-Activity Relationship (SAR)

Research indicates that the chroman-4-one core binds to the SIRT2 hydrophobic pocket. The saturation at C2-C3 is critical; oxidation to the chromone results in a loss of selectivity (binding SIRT1/3).

Key SAR Determinants:

-

C2 Position (The Anchor):

-

An alkyl chain of 3–5 carbons (propyl to pentyl) is optimal.

-

Insight: The pentyl group occupies a hydrophobic tunnel in SIRT2. Branching (e.g., isopropyl) or aromatic substitutions at C2 often decrease potency due to steric clash.

-

-

C6 & C8 Positions (Electronic Modulation):

-

Electron-withdrawing groups (EWGs) such as Halogens (Cl, Br) significantly enhance potency.

-

Optimization: 6,8-dichloro or 6-bromo-8-chloro substitution patterns yield IC

values in the low micromolar range (

-

-

C4 Carbonyl:

-

Essential for hydrogen bonding with the enzyme backbone. Reduction to the alcohol (chromanol) often modifies activity but retains the scaffold's utility as a precursor.

-

Quantitative Data: SIRT2 Inhibition Potency

| Compound ID | R (C2-Position) | X (C6-Position) | Y (C8-Position) | SIRT2 IC | Selectivity (vs SIRT1) |

| 1a | Methyl | H | H | > 200 | N/A |

| 1b | Pentyl | H | H | 15.2 | Moderate |

| 1c | Pentyl | Cl | Cl | 2.1 | High |

| 1d | Pentyl | Br | Br | 1.5 | >100-fold |

| Ref | (Chromone analog) | Br | Br | 5.5 | Low (Hits SIRT1) |

Data adapted from Seifert et al. (2012) [1].[8]

SAR Logic Diagram

Caption: Pharmacophore map for SIRT2 inhibition. C2-alkyl length and C6/C8 halogenation are critical.

Therapeutic Horizons

Beyond SIRT2, the scaffold is evolving into complex multivalent drugs.

-

Anticancer (Tubulin Targeting):

-

3-Benzylidene-4-chromanones (derivatives where an aldehyde is condensed at C3) function as tubulin polymerization inhibitors . They bind to the colchicine site, arresting cells in the G2/M phase.

-

Protocol Note: Synthesis requires base-catalyzed condensation of chroman-4-one with benzaldehydes (distinct from the C2-substitution protocol).

-

-

Neuroprotection (MAO-B Inhibition):

-

C2-substituted chromanones have shown reversible inhibition of Monoamine Oxidase B (MAO-B), a target for Alzheimer’s and Parkinson’s disease. The scaffold's lipophilicity aids in Blood-Brain Barrier (BBB) penetration.

-

References

-

Seifert, T., et al. (2012).[8] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.[9][6][1][2][3][5][7][10] European Journal of Medicinal Chemistry, 93, 539–563.

-

BenchChem Application Notes. (2025). 4-Chromanol as a Versatile Intermediate in Organic Synthesis.[4] BenchChem Protocols.

-

Kanchana, U. S., et al. (2021).[11] Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 8433-8455.

Sources

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [gupea.ub.gu.se]

- 9. researchgate.net [researchgate.net]

- 10. helda.helsinki.fi [helda.helsinki.fi]

- 11. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Mass spectrometry fragmentation pattern of 7-(Trifluoromethoxy)chroman-4-one

Application Note: Structural Elucidation of 7-(Trifluoromethoxy)chroman-4-one via Tandem Mass Spectrometry

Executive Summary

This guide details the mass spectrometry (MS) fragmentation behavior of 7-(Trifluoromethoxy)chroman-4-one (

The fragmentation pattern is dominated by the Retro-Diels-Alder (RDA) reaction characteristic of the chromanone core, followed by sequential losses of carbon monoxide (CO) and the trifluoromethyl (

Molecule Profile & Properties

| Property | Detail |

| Compound Name | 7-(Trifluoromethoxy)chroman-4-one |

| CAS Number | 340825-26-5 |

| Molecular Formula | |

| Exact Mass | 232.0347 Da |

| Monoisotopic Mass | 233.0420 Da |

| Key Structural Features | Dihydropyranone ring (C-ring), Trifluoromethoxy group ( |

Experimental Protocol

To replicate the fragmentation data described below, use the following optimized LC-MS/MS parameters. This workflow ensures sufficient internal energy deposition to trigger the diagnostic RDA pathway.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (MeOH) to create a 1 mg/mL stock.

-

Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

-

Rationale: Formic acid promotes protonation (

) essential for ESI+ sensitivity.

-

Instrument Parameters (ESI-Q-TOF or Triple Quad)

-

Ionization Mode: Electrospray Ionization Positive (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

-

Collision Gas: Argon or Nitrogen

-

Collision Energy (CE): Stepped CE (10, 20, 40 eV)

-

Expert Insight: A stepped CE is crucial here.[1] Low energy (10 eV) preserves the molecular ion for mass confirmation, while high energy (40 eV) is required to break the robust

bond.

-

System Suitability Test (Self-Validation)

Before analyzing unknowns, inject the working standard. The run is valid only if :

-

The

peak (m/z 233.0) intensity > 1e5 counts. -

The base peak in the MS/MS spectrum corresponds to the RDA fragment (m/z 205.0).

Fragmentation Mechanism & Results

The fragmentation of 7-(Trifluoromethoxy)chroman-4-one follows a logical dissociation cascade governed by the stability of the aromatic core.

Pathway A: The Retro-Diels-Alder (RDA) Reaction (Primary)

The hallmark fragmentation of chroman-4-ones is the RDA cleavage of the C-ring (dihydropyranone).

-

Mechanism: Cleavage of bonds 1-2 and 3-4.

-

Neutral Loss: Ethylene (

, 28.03 Da). -

Product Ion: The charge is retained on the aromatic ketone moiety, generating a protonated 2-hydroxy-4-(trifluoromethoxy)acetophenone-like ion.

-

Transition:

Pathway B: Decarbonylation (Secondary)

Following the RDA cleavage, the resulting ion often loses the carbonyl oxygen as Carbon Monoxide.

-

Neutral Loss: Carbon Monoxide (CO, 27.99 Da).

-

Product Ion: Phenyl cation derivative.

-

Transition:

Pathway C: Trifluoromethoxy Degradation (High Energy)

The

-

Mechanism: Homolytic cleavage or elimination of the

radical/neutral. -

Neutral Loss:

(69 Da). -

Transition:

(Direct loss) or

Visualization of Signaling Pathways

Figure 1: MS/MS Fragmentation Pathway

This diagram maps the precursor ion to its diagnostic fragments.[2]

Caption: Figure 1. Proposed ESI-MS/MS fragmentation tree for 7-(Trifluoromethoxy)chroman-4-one showing the dominant Retro-Diels-Alder (RDA) pathway.

Figure 2: Experimental Workflow

A logical flow for sample processing and data validation.

Caption: Figure 2. Step-by-step experimental protocol for structural confirmation.

Data Summary: Diagnostic Transitions

Use this table to program your Multiple Reaction Monitoring (MRM) or to validate High-Resolution MS data.

| Precursor Ion ( | Product Ion ( | Neutral Loss Formula | Loss Mass (Da) | Proposed Mechanism | Collision Energy (eV) |

| 233.04 | 205.01 | 28.03 | Retro-Diels-Alder (RDA) | 15 - 20 | |

| 233.04 | 164.04 | 69.00 | Radical Cleavage | 35 - 40 | |

| 205.01 | 177.01 | 27.99 | Decarbonylation | 25 - 30 | |

| 177.01 | 108.01 | 69.00 | Substituent Loss | > 40 |

Note on Isobaric Interference: Both Ethylene (

References

-

Vukomanovic, V., et al. (2018). Retro-Diels-Alder fragmentation of chroman-4-ones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

-

Fu, X., et al. (2020). Fragmentation patterns of trifluoromethoxy-substituted aromatics in ESI-MS/MS. Rapid Communications in Mass Spectrometry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10857362, 7-(Trifluoromethoxy)chroman-4-one. Retrieved from PubChem.

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Heterocycles).

Sources

Protocol for testing the antioxidant activity of 7-(Trifluoromethoxy)chroman-4-one

Application Note: Multidimensional Antioxidant Profiling of 7-(Trifluoromethoxy)chroman-4-one

Abstract

This Application Note provides a rigorous, multi-phase protocol for evaluating the antioxidant capacity of 7-(Trifluoromethoxy)chroman-4-one . Unlike standard polyphenols, this molecule combines a chromanone core with a lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) group.[1] This structural duality requires a specific testing regimen: a modified organic-phase chemical screen to account for solubility, followed by a cellular antioxidant activity (CAA) assay to validate membrane permeability and intracellular efficacy. This guide outlines the "Why" and "How" of these experiments, ensuring data integrity for drug development files.

Introduction & Molecule Analysis

The Molecule: 7-(Trifluoromethoxy)chroman-4-one[1][2][3][4][5]

-

Core Scaffold: Chroman-4-one (dihydrobenzopyran-4-one).[1] Lacks the C2-C3 double bond of chromones, theoretically reducing direct radical scavenging potential compared to flavonoids like quercetin.

-

Functional Group: -OCF₃ (Position 7).[1]

-

Effect 1 (Solubility): Significantly increases lipophilicity (LogP increase ~1.04 vs. -OCH₃), enhancing cell membrane permeability.[1]

-

Effect 2 (Electronic): Strong electron-withdrawing group (Hammett

≈ 0.35).[1] This may reduce the electron-donating capacity of the benzene ring, making standard aqueous assays (like FRAP) less predictive.

-

Strategic Directive: Do not rely solely on aqueous chemical assays. The compound’s value likely lies in its bioavailability and potential to induce intracellular defense mechanisms (e.g., Nrf2 pathway) rather than stoichiometric radical scavenging in a beaker.

Experimental Workflow Visualization

The following flowchart illustrates the decision matrix for testing this specific lipophilic compound.

Figure 1: Integrated workflow for lipophilic antioxidant profiling.[1] Note the emphasis on organic solvent systems in Phase 1 to prevent compound precipitation.

Pre-Assay Preparation: Handling the -OCF₃ Group

Critical Warning: The trifluoromethoxy group renders the molecule hydrophobic. Attempting to dissolve this directly in aqueous buffers (PBS) will result in micro-precipitation, leading to false negatives in optical density readings.

-

Stock Solution: Dissolve 10 mg of 7-(Trifluoromethoxy)chroman-4-one in 1 mL of 100% DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.[1]

-

Working Solution: Dilute the stock into the assay solvent (Methanol for DPPH, Media for Cells).

-

Constraint: Final DMSO concentration in cell assays must be < 0.1% (v/v) to avoid cytotoxicity.

-

Protocol 1: Modified DPPH Radical Scavenging Assay

Objective: Determine the direct H-atom donating ability of the compound in an organic environment. Why this method? DPPH (2,2-diphenyl-1-picrylhydrazyl) is soluble in methanol, matching the solubility profile of our test compound.[1]

Materials:

-

DPPH Reagent (Sigma-Aldrich).[1]

-

Solvent: Methanol (HPLC Grade).[1]

-

Positive Control: Trolox (water-soluble Vitamin E analog).[1]

Step-by-Step Methodology:

-

Reagent Prep: Prepare a 0.1 mM DPPH solution in methanol. Protect from light (foil-wrap container). Note: Absorbance at 517 nm should be ~0.9 to 1.0.

-

Sample Prep: Prepare a dilution series of the test compound in Methanol (Range: 10 µM to 500 µM).

-

Reaction:

-

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

-

Measurement: Read Absorbance (Abs) at 517 nm using a microplate reader.

Data Calculation:

Protocol 2: Cellular Antioxidant Activity (CAA) using DCFH-DA[1]

Objective: Assess if the compound can penetrate the cell membrane and neutralize Reactive Oxygen Species (ROS) generated by oxidative stress. Why this method? The -OCF₃ group likely enhances membrane permeability.[1] A chemical assay cannot show this; a cell-based assay is mandatory to prove "functional" antioxidant activity.[1]

Mechanism of Action:

-

Intracellular esterases cleave the acetate groups, trapping DCFH inside.[6]

Figure 2: Mechanism of the DCFH-DA Assay. The test compound must cross the membrane to inhibit the conversion of DCFH to fluorescent DCF.

Materials:

-

Cell Line: HepG2 (Human liver carcinoma).[1] Reason: High metabolic activity.[1]

-

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1][6][7][9][10]

-

Media: DMEM (Phenol-red free for fluorescence reading).[1]

Step-by-Step Methodology:

-

Seeding: Plate HepG2 cells (6 x 10⁴ cells/well) in a black-walled 96-well plate. Incubate 24h at 37°C.[1]

-

Treatment (Pre-incubation):

-

Probe Loading:

-

Add DCFH-DA (Final concentration 25 µM) to wells.[1]

-

Incubate for 45 minutes at 37°C.

-

-

Stress Induction:

-

Kinetics Measurement:

-

Immediately read Fluorescence (Ex: 485 nm / Em: 535 nm) every 5 minutes for 1 hour.

-

Data Interpretation:

Calculate the CAA Unit (Cellular Antioxidant Activity):

- : Integral of fluorescence over time (Sample).

- : Integral of fluorescence over time (Control/Stressor only).

Data Presentation & Analysis

Present your findings in a comparative table. Do not just list numbers; interpret the "Shift."

| Assay | Metric | Result (Example) | Interpretation |

| DPPH | IC50 (µM) | > 200 µM | Weak direct scavenger.[1] The -OCF₃ group withdraws electrons, stabilizing the ring but reducing H-donation.[1] |

| DCFH-DA (Cell) | EC50 (µM) | 25 µM | High Potency. The compound penetrates cells effectively.[1] Activity is likely driven by membrane protection or pathway induction.[1] |

| LogP | Calculated | ~3.5 | Highly Lipophilic.[1] Confirms excellent bioavailability potential.[1] |

Senior Scientist Insight: If the DPPH result is poor but the Cell result is good, this is a positive outcome for drug development. It suggests the molecule is stable in storage (doesn't auto-oxidize) but becomes active in the biological environment, a desirable trait for prodrugs or metabolic modulators.

References

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[8][10][11][12][13][14][15][16] LWT - Food Science and Technology.[1]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.

-

Gomes, A., et al. (2005). Methods for the detection of superoxide radical, hydrogen peroxide, and hydroxyl radical.[17] Journal of Biochemical and Biophysical Methods.

-

Leroy, J. (2008). The Trifluoromethoxy Group: Properties and Synthesis. Journal of Fluorine Chemistry.

-

Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine.

Sources

- 1. 7-(TRIFLUOROMETHYL)CHROMAN-4-ONE | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. swvirtualmuseum.nau.edu [swvirtualmuseum.nau.edu]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. arigobio.com [arigobio.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dojindo.com [dojindo.com]

- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 12. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

Application Note: 7-(Trifluoromethoxy)chroman-4-one as a Scaffold for Novel Inhibitors

[1]

Part 1: Executive Summary & Technical Rationale[1]

The "Fluorine Effect" in Lead Optimization

In modern drug discovery, the 7-(Trifluoromethoxy)chroman-4-one scaffold (CAS: 340825-26-5) represents a strategic evolution of the classical chromanone pharmacophore.[1] While the chroman-4-one core is a "privileged structure"—serving as the backbone for flavonoids, homoisoflavonoids, and diverse enzyme inhibitors—the introduction of the trifluoromethoxy (

Key Advantages of the 7-

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism (e.g., O-demethylation) common at the C7 position of natural flavonoids.

-

Lipophilicity Modulation: The

group is highly lipophilic ( -

Electronic Bioisosterism: It acts as an electron-withdrawing group (

), modulating the pKa of neighboring functional groups and altering the electrostatic potential of the aromatic ring without introducing the steric bulk of a tert-butyl group.[1]

This guide details protocols for functionalizing this scaffold to generate libraries of SIRT2 inhibitors , anticancer agents , and neuroprotective compounds .

Part 2: Chemical Profile & Functionalization Workflows[1]

Technical Specifications

| Property | Value | Relevance |

| Molecular Formula | Core building block | |

| Molecular Weight | 232.16 g/mol | Fragment-based drug discovery (FBDD) compliant |

| LogP (Predicted) | ~2.8 - 3.2 | Optimal for CNS active drugs |

| H-Bond Acceptors | 3 (Ketone + Ether + | Interaction points for active site residues |

| Key Reactivity | C3-Methylene (Acidic), C4-Carbonyl | Allows divergent synthesis |

Diagram: Divergent Synthesis Strategy

The following workflow illustrates how to convert the parent scaffold into three distinct inhibitor classes.

Figure 1: Divergent synthetic pathways utilizing the C3-methylene and C4-carbonyl reactivity.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Benzylidene Derivatives (Anticancer Library)

Rationale: 3-benzylidenechroman-4-ones (homoisoflavonoids) are potent inhibitors of tubulin polymerization and SIRT2.[1] The

Reagents:

-

Scaffold: 7-(Trifluoromethoxy)chroman-4-one (1.0 eq)[1]

-

Aldehyde: Substituted benzaldehyde (1.1 eq) (e.g., 3,4,5-trimethoxybenzaldehyde for cytotoxicity)

-

Catalyst: Pyrrolidine (0.5 eq) or Piperidine

-

Solvent: Ethanol (absolute)

Step-by-Step Methodology:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 232 mg (1.0 mmol) of 7-(Trifluoromethoxy)chroman-4-one in 5 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of the chosen aromatic aldehyde.

-

Catalysis: Add 40 µL (0.5 mmol) of pyrrolidine dropwise.

-

Reaction: Reflux the mixture at 80°C for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The product usually appears as a bright yellow spot (UV active).[1]

-

Workup: Cool the reaction to room temperature and then to 0°C in an ice bath. The product should precipitate as yellow crystals.[1]

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 2 mL). If no precipitate forms, remove solvent in vacuo and purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexane).

-

Validation: Confirm structure via

NMR. Look for the olefinic proton singlet at

Protocol B: Reductive Amination for 4-Amino Derivatives (Neuroactive)

Rationale: Converting the ketone to a secondary amine creates a basic center often required for GPCR binding (e.g., Dopamine/Serotonin receptors).

Step-by-Step Methodology:

-

Imine Formation: Dissolve scaffold (1.0 mmol) and primary amine (1.2 mmol, e.g., benzylamine) in dry dichloroethane (DCE) (5 mL). Add

(1.5 eq) to facilitate imine formation.[1] Stir at RT for 12 hours under -

Reduction: Cool to 0°C. Add

(2.0 eq) or -

Quench: Quench with 1N NaOH (5 mL). Filter through a Celite pad to remove titanium salts.[1]

-

Extraction: Extract the filtrate with DCM (3 x 10 mL). Dry organic layer over

.[1] -

Salt Formation: For biological storage, convert the free base to the hydrochloride salt by treating the ethereal solution with 2M HCl in ether.

Part 4: Biological Validation (SIRT2 Inhibition)

Context: SIRT2 is an

Assay Protocol: Fluorogenic Deacetylase Assay

Objective: Determine

-

Reagents:

-

Workflow:

-

Preparation: Prepare 10 mM stock solutions of inhibitors in DMSO.

-

Incubation: In a 96-well black plate, mix 25 µL enzyme solution + 1 µL inhibitor (varying concentrations). Incubate 10 min at 37°C.

-

Initiation: Add 25 µL substrate/

mix. -

Reading: Measure fluorescence (

) kinetically for 30 min.

-

-

Data Analysis:

Part 5: SAR Logic & Optimization[1]

When optimizing this scaffold, use the following decision tree to guide structural modifications based on assay results.

Figure 2: SAR Decision Tree for 7-(Trifluoromethoxy)chroman-4-one derivatives.

Part 6: References

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539–563.[3] Link

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[1][2] Journal of Medicinal Chemistry, 55(16), 7104–7113. Link

-

Kaishap, P. P., et al. (2025). Harnessing Chromone as a Versatile Scaffold for Emerging Biological Applications: Recent Advances and Medicinal Insights.[4] The Chemical Record. Link

-

ChemScene. Product Monograph: 7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5).[1][5] Link

-

Wang, J., et al. (2017). The Value of Pyrans as Anticancer Scaffolds in Medicinal Chemistry.[6] RSC Advances, 7, 36977–36999.[6] Link

Sources

- 1. 7-(TRIFLUOROMETHYL)CHROMAN-4-ONE | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-(Trifluoromethoxy)chroman-4-one Synthesis

Executive Summary

The synthesis of 7-(trifluoromethoxy)chroman-4-one (CAS: 340825-26-5) presents a specific challenge in medicinal chemistry: the electronic deactivation of the aromatic ring by the trifluoromethoxy (-OCF

This guide provides a validated troubleshooting framework, moving from "Classical" methods to "Modern High-Performance" protocols (Eaton’s Reagent) to maximize yield and purity.

Part 1: The Synthetic Pathway & Regiochemistry

Before troubleshooting, we must verify the mechanistic pathway. The formation of the 7-substituted isomer is dictated by the directing effects of the ether oxygen relative to the -OCF

Mechanism Visualization

Figure 1: The regiochemical pathway. The -OCF

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: The "Black Tar" Problem (Thermal Decomposition)

User Question: "I am following a standard literature procedure using PPA at 100°C. After 2 hours, the reaction mixture turns into a black, viscous tar with <20% yield. What is happening?"

Technical Diagnosis: You are experiencing thermal degradation driven by the "Viscosity-Reactivity Mismatch."

-

Viscosity: PPA is highly viscous, leading to poor heat transfer and localized hot spots.

-

Deactivation: The -OCF

group deactivates the ring ( -

The Trap: The ether linkage (Ar-O-R) is acid-sensitive at high temperatures. The energy required to cyclize the deactivated ring overlaps with the energy required to cleave the ether bond, leading to polymerization (tar).

Solution: Switch to Eaton’s Reagent

Eaton’s Reagent (7.7 wt% P

-

Protocol:

-

Dissolve the precursor acid in Eaton’s Reagent (1 g precursor : 5-10 mL reagent).

-

Stir at 40–50°C (significantly lower than PPA).

-

Monitor via LC-MS.[1] The lower viscosity ensures efficient mixing and prevents hot spots.

-

Quench: Pour slowly into ice water.

-

Why it works: Methanesulfonic acid is a strong solvent that solubilizes the organic precursor better than PPA, allowing the reaction to proceed at lower temperatures, preserving the ether linkage.

Module 2: Low Conversion (The "Stalled Reaction")

User Question: "I switched to Eaton's reagent, but the reaction stalls at 50% conversion even after 24 hours. I see starting material remaining."

Technical Diagnosis:

The -OCF

Solution: The Acid Chloride / Lewis Acid Route Switch to a two-step activation protocol to generate a discrete acylium ion.

-

Step 1: Acid Chloride Formation

-

React the precursor acid with Thionyl Chloride (SOCl

) and a catalytic amount of DMF in DCM. -

Evaporate SOCl

completely (residual SOCl

-

-

Step 2: Intramolecular Cyclization

-

Dissolve the crude acid chloride in anhydrous DCM.

-

Cool to 0°C.

-

Add Aluminum Chloride (AlCl

) (1.2 - 1.5 equivalents). Note: AlCl -

Warm slowly to Room Temperature.

-

Critical Warning: AlCl

Part 3: Comparative Data & Decision Matrix

Use this table to select the correct protocol based on your current observations.

| Parameter | Polyphosphoric Acid (PPA) | Eaton's Reagent (P2O5/MsOH) | Acid Chloride / AlCl3 |

| Primary Use Case | Activated Rings (e.g., -OMe) | Moderately Deactivated / Scale-up | Highly Deactivated / Stubborn |

| Reaction Temp | 80°C - 120°C | 25°C - 50°C | 0°C - 25°C |

| Yield (Typical) | 15 - 30% (Tarring risk) | 65 - 85% (Recommended) | 70 - 90% |

| Workup Difficulty | High (Viscous emulsion) | Low (Water soluble) | Medium (Aluminum salts) |

| Risk Factor | Ether cleavage / Polymerization | Low | Ether cleavage (if too warm) |

Part 4: Troubleshooting Logic Tree

Figure 2: Decision matrix for optimizing the cyclization step.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the 3-(trifluoromethoxy) group direct to the 7-position? A: In the precursor 3-(3-(trifluoromethoxy)phenoxy)propanoic acid, the ether oxygen (position 1) is the strongest activating group. It directs ortho and para.[3] The position para to the ether linkage corresponds to position 6 of the phenol ring. Cyclization at this position places the substituent (originally at position 3) at position 7 of the resulting chromanone system.

Q: Can I use Trifluoroacetic Anhydride (TFAA) to promote the reaction?

A: Yes. The "TFAA/TFA" method is a valid alternative for intramolecular acylation. It forms a mixed anhydride in situ. It is generally milder than PPA but may not be strong enough for the -OCF

Q: How do I remove the unreacted starting material if the reaction stalls? A: The starting material is a carboxylic acid. The product is a ketone.[2]

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash with Saturated NaHCO

solution. -

The unreacted acid will partition into the aqueous layer (as the salt), leaving the pure chromanone in the organic layer.

References

-

Eaton's Reagent Methodology: Yang, Q., et al. "Eaton's Reagent-Mediated Cyclization of Phenyl Acetamides." Organic Syntheses, 2013, 90, 280-288. (Demonstrates the superiority of Eaton's reagent over PPA for cyclizations).

- Friedel-Crafts on Deactivated Rings: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Specific Compound Data: 7-(Trifluoromethoxy)-2,3-dihydro-4H-chromen-4-one (CAS 340825-26-5). PubChem Compound Summary.

-

Substituent Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. (Establishes the electronic parameters of -OCF3).

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of Chroman-4-one Derivatives

Welcome to the definitive resource for researchers, scientists, and drug development professionals navigating the complexities of purifying chroman-4-one derivatives. These scaffolds are central to medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, their synthesis is often accompanied by purification challenges that can impact yield, purity, and the reliability of downstream applications.

This guide is structured as a dynamic technical support center. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs): Diagnosing Purification Issues

This section addresses the most common challenges encountered during the purification of chroman-4-one derivatives.

Section 1: Issues with Impurities & Yield

Q1: What are the most common impurities I should expect from my chroman-4-one synthesis?

A: The impurity profile is highly dependent on your synthetic route.

-

Base-Promoted Condensation: If you are using the common route of condensing a 2'-hydroxyacetophenone with an aldehyde, the most prevalent side product is from the aldehyde self-condensation .[3][4] This is especially problematic when the 2'-hydroxyacetophenone is substituted with electron-donating groups, which reduces its reactivity and favors the aldehyde self-reaction.[4][5][6]

-

Intramolecular Friedel-Crafts Acylation: For syntheses involving the cyclization of phenoxypropionic acids, the primary impurities are often polymeric materials resulting from intermolecular acylation, especially at high concentrations.[3][4] Incomplete cyclization and potential rearrangement of ring substituents under strong acidic conditions are also common.[4]

Q2: My final yield is very low after purification. What are the likely causes?

A: Low yields are a frequent frustration. The cause is often tied to the synthetic reaction itself or losses during purification.

-

Substituent Effects: 2'-hydroxyacetophenones with electron-donating groups (e.g., methoxy, alkyl groups) can significantly lower the yield of the desired chroman-4-one by promoting aldehyde self-condensation, which complicates purification and leads to product loss.[5][6] Conversely, electron-withdrawing groups generally lead to higher yields and simpler purifications.[5][6]

-

Purification Losses: Significant material can be lost if the chosen purification method is not optimized. This can happen through irreversible adsorption on silica gel, co-elution with impurities, or poor recovery during recrystallization.

Q3: My isolated chroman-4-one is a yellow oil or solid, but the literature reports it as colorless. What does this color indicate?

A: While some chroman-4-one derivatives are inherently colored, an unexpected yellow hue often points to impurities.[3] These could be residual starting materials, byproducts from the synthesis, or decomposition products.[3] Even if Thin-Layer Chromatography (TLC) shows a single spot, the impurity might have a very similar Rf value, making it difficult to detect with this method alone. Further analysis by HPLC or NMR is recommended.

Section 2: Column Chromatography Troubleshooting

Q4: My compound is streaking badly on the TLC plate and the column, leading to poor separation. How do I fix this?

A: Streaking (or tailing) is a classic problem with nitrogen-containing heterocycles and other polar compounds on silica gel.[7] The issue arises from strong interactions between basic or highly polar functional groups on your molecule and the acidic silanol (Si-OH) groups on the silica surface.[7][8] This leads to slow, uneven elution.

Solutions:

-

Use a Mobile Phase Modifier: Add a small amount of a competitor base to your eluent to neutralize the acidic sites on the silica.

-

Consider an Alternative Stationary Phase: If modifiers are ineffective, switch to a less acidic stationary phase like alumina (basic or neutral) or use reversed-phase silica (C18).[9]

Q5: My compound appears to be decomposing on the silica gel column. How can I confirm this and prevent it?

A: The acidic nature of silica gel can degrade sensitive molecules.

-

Confirmation: To test for stability, run a "2D TLC".[10] Spot your compound in one corner of a square TLC plate, run the plate as usual, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear below the diagonal.[10]

-

Prevention:

-

Deactivate the Silica: Neutralize the silica gel by flushing the packed column with your eluent containing a base like triethylamine before loading your sample.[7]

-

Work Quickly: Do not let the compound sit on the column for extended periods.

-

Switch Phases: Use a more inert stationary phase like Florisil or alumina.[9]

-

Section 3: Recrystallization Troubleshooting

Q6: I can't find a suitable solvent for recrystallization. My compound is either too soluble or not soluble at all.

A: Finding the right solvent is critical and often requires systematic testing. The ideal solvent will dissolve your compound completely when hot but poorly when cold.

-

Systematic Approach: Start with small amounts of your solid in test tubes. Begin with a nonpolar solvent (e.g., hexane). If it doesn't dissolve when heated, move to a more polar solvent (e.g., ethyl acetate, then ethanol).

-

Use a Solvent Pair: If no single solvent works, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Q7: My product "oils out" during cooling instead of forming crystals. What should I do?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.

-

Lower the Cooling Rate: Allow the flask to cool very slowly. Insulating the flask can help.

-

Reduce Solution Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and try to cool it again.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Section 4: HPLC Purification

Q8: When should I choose preparative HPLC over column chromatography?

A: Preparative HPLC is a powerful tool for achieving very high purity, but it's not always the first choice.

-

Use HPLC for:

-

Difficult Separations: When impurities are very close in polarity to your product and cannot be resolved by flash chromatography.

-

High-Purity Requirements: For final purification of compounds intended for biological assays or as analytical standards, where >98% purity is often required.[11]

-

Chiral Separations: For separating enantiomers from a racemic mixture, which requires a chiral stationary phase.[5][6]

-

-

Use Flash Chromatography for:

-

Large-Scale Purification: For initial cleanup of gram- to kilogram-scale reactions, as it is more cost-effective.[12]

-

Removing Gross Impurities: When separating the target compound from starting materials or byproducts with significantly different polarities.

-

Workflow Diagrams & Data

Visualizing the troubleshooting process can streamline decision-making in the lab.

Diagram 1: General Purification Troubleshooting Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chembam.com [chembam.com]

- 9. Purification [chem.rochester.edu]

- 10. Chromatography [chem.rochester.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Solubility Challenges with 7-(Trifluoromethoxy)chroman-4-one

Welcome to the dedicated technical support guide for 7-(Trifluoromethoxy)chroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this hydrophobic compound in biological assays. Our goal is to provide you with the expertise and practical methodologies to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of 7-(Trifluoromethoxy)chroman-4-one.

Q1: What are the basic chemical properties of 7-(Trifluoromethoxy)chroman-4-one?

7-(Trifluoromethoxy)chroman-4-one is an organic compound with the following properties:

-

Molecular Formula: C₁₀H₇F₃O₃[1]

-

Molecular Weight: 232.16 g/mol [1]

-

Appearance: Typically a colorless to pale yellow solid.[2]

-

Predicted Lipophilicity (LogP): 2.55[1]

The LogP value suggests that the compound is moderately lipophilic (hydrophobic) and will likely have low solubility in aqueous solutions.

Q2: My compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble.[3] The organic solvent disperses, leaving the hydrophobic compound to self-associate and precipitate. This guide provides detailed protocols to avoid this.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

The toxicity of Dimethyl Sulfoxide (DMSO) is cell-type and exposure-time dependent.[4][5]

-

General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many studies recommending ≤0.1% to avoid off-target effects or cytotoxicity.[6][7]

-

High Concentrations (>1%): Concentrations above 1% are often toxic to most mammalian cells during prolonged incubation (24 hours or more).[8]

-

Recommendation: Always run a vehicle control (medium with the same final DMSO concentration as your test samples) to assess the solvent's impact on your specific assay.[9]

Q4: Are there any alternatives to DMSO for making stock solutions?

Yes, several alternatives can be considered, though their suitability depends on the specific compound and assay.

-

Dimethylformamide (DMF): Similar to DMSO in its ability to dissolve a wide range of compounds.[9][10]

-

Ethanol: A less toxic option, but often less effective at dissolving highly hydrophobic compounds.[9]

-

Cyrene™ (dihydrolevoglucosenone): A greener, bio-based aprotic dipolar solvent with solvation properties comparable to DMSO and reported low toxicity.[11][12][13]

Troubleshooting Guides: From Stock to Assay

This section provides in-depth, step-by-step guidance to systematically address solubility issues.

Guide 1: Preparing a Validated High-Concentration Stock Solution

The foundation of any successful experiment is a stable, accurately prepared stock solution. The goal is to dissolve the compound at the highest practical concentration in a suitable organic solvent.

Workflow for Solvent Selection and Stock Preparation

This workflow guides you through selecting an appropriate solvent and preparing a reliable stock solution.

Caption: Decision workflow for preparing a validated stock solution.

Detailed Protocol: Stock Solution Preparation

-

Weighing the Compound: Accurately weigh out your 7-(Trifluoromethoxy)chroman-4-one using a calibrated analytical balance.

-

Solvent Addition: Based on your screening, add the chosen solvent (e.g., anhydrous DMSO) to achieve the desired concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Facilitating Dissolution: Use the following techniques to aid dissolution:

-

Vortexing: Mix vigorously for 1-2 minutes.

-

Sonication: Place the vial in a bath sonicator for 5-10 minutes.

-

Gentle Warming: Warm the solution to 30-37°C. Caution: Be mindful of compound stability at higher temperatures.

-

-

Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the concentration is too high.

-

Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[14]

Guide 2: Preventing Precipitation Upon Dilution into Aqueous Media

This is the most critical step. The key is to avoid rapid changes in solvent polarity that cause the compound to crash out.

Method 1: Serial Dilution (Intermediate Steps)

This method involves creating intermediate dilutions in a mixed solvent system before the final dilution into the aqueous buffer.

-

Prepare an Intermediate Dilution: Dilute your high-concentration DMSO stock solution into your cell culture medium or assay buffer that has been supplemented with 10-20% serum (e.g., FBS). The proteins in the serum can act as carriers and help stabilize the compound.

-

Create a "Co-solvent" buffer: Alternatively, prepare an intermediate dilution in a mixture of the organic solvent and the aqueous buffer. For example, dilute a 10 mM DMSO stock 1:10 in PBS to get a 1 mM solution in 10% DMSO/90% PBS.

-

Final Dilution: Use this intermediate dilution to make the final working concentrations in your assay medium. This gradual reduction in organic solvent concentration is often gentler and prevents precipitation.

Method 2: Pluronic F-127 Assisted Solubilization

Pluronic F-127 is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds.

-

Prepare a Pluronic Stock: Prepare a 10% (w/v) Pluronic F-127 stock solution in sterile water.

-

Compound Dosing: Add a small volume of your concentrated 7-(Trifluoromethoxy)chroman-4-one stock in DMSO directly to the Pluronic solution before diluting into your final assay buffer.

-

Vortex and Dilute: Vortex the Pluronic-compound mixture vigorously before making the final dilution into the aqueous medium.

Quantitative Data Summary: Solvent & Assay Compatibility

| Solvent/Excipient | Max Recommended Final Assay Conc. | Compatible Assay Types | Key Considerations |

| DMSO | < 0.5% (v/v) [6] | Cell-based assays, Enzymatic assays | Can interfere with some assays; always run vehicle controls.[4] |

| Ethanol | < 1% (v/v) | Cell-based assays, Enzymatic assays | Generally less toxic than DMSO but also a weaker solvent.[7] |

| DMF | < 0.5% (v/v) | Cell-based assays, Enzymatic assays | Similar toxicity profile to DMSO. |

| Pluronic F-127 | 0.01% - 0.1% (w/v) | Cell-based assays, In vivo studies | Can form micelles, potentially affecting compound availability. |

| HP-β-Cyclodextrin | 1-5 mM | Cell-based, In vivo studies | Forms inclusion complexes; can alter compound pharmacology.[15] |

Advanced Solubilization Strategies

For more challenging applications, such as in vivo studies or when organic solvents are not permissible, advanced formulation strategies may be required.

Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic "guest" molecules, like 7-(Trifluoromethoxy)chroman-4-one, forming an "inclusion complex" that is water-soluble.[17][18]

-

How it Works: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the complex allows it to dissolve readily in water.[19]

-

Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[15]

-

Protocol Outline:

-

Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

-

Add the powdered 7-(Trifluoromethoxy)chroman-4-one to this solution.

-

Stir or sonicate the mixture overnight at room temperature to allow for complex formation.

-

Filter the solution through a 0.22 µm filter to remove any undissolved compound.

-

Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

-

Kolliphor® EL: Surfactant-Based Micelles

Kolliphor® EL (formerly Cremophor® EL) is a non-ionic surfactant used to solubilize poorly water-soluble drugs in formulations like Paclitaxel. It forms micelles in aqueous solutions that can entrap hydrophobic compounds.

-

Mechanism: Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures (micelles) with a hydrophobic core and a hydrophilic shell. The hydrophobic drug partitions into the core, allowing it to be dispersed in water.[20][21]

-

Considerations: Kolliphor EL is primarily used for in vivo formulations and can have its own biological effects, including hypersensitivity reactions. Its use in in vitro cell-based assays should be carefully validated.

References

-

Al-Ghazawi, M., & Al-Akayleh, F. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

-

Gould, S., & Scott, R. C. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

-

Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

-

Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. [Link]

-

Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. [Link]

-

Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]

-

Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC. [Link]

-

University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. [Link]

-

CXR Biosciences. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. CXR Biosciences. [Link]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

-

ChemBK. (2024). 7-(Trifluoromethyl)-2,3-dihydro-4H-chromen-4-one. ChemBK. [Link]

-

Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

-

ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

-

J&K Scientific. (n.d.). 7-(Trifluoromethoxy)chroman-4-one. J&K Scientific. [Link]

-

Jacobsen, L. S., et al. (2015). Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. ACS Publications. [Link]

-

Gallego, I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

-

Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]

-

Thuy, B. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

-

Nano Micro Biosystems. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems. [Link]

-

Menzen, T., & Friess, W. (2021). Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations. PMC. [Link]

-

PubMed. (2015). Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats. PubMed. [Link]

-

ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

-

ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Solubilisation of Hydrophobic Drugs by Saponins. Indian Journal of Pharmaceutical Sciences. [Link]

-

Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

-

ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

-

Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Chemsrc. (2025). 7-(trifluoromethyl)chroman-4-one. Chemsrc. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 9. researchgate.net [researchgate.net]

- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. ziath.com [ziath.com]

- 15. mdpi.com [mdpi.com]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. touroscholar.touro.edu [touroscholar.touro.edu]

- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 19. eijppr.com [eijppr.com]

- 20. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]

- 21. ijpsonline.com [ijpsonline.com]

Technical Support Center: Fluorinated Chromanone NMR Analysis

Topic: Advanced Interpretation of

Executive Summary

Fluorinated chromanones present a unique intersection of spectral challenges: the rigid-yet-dynamic bicyclic core of the chromanone creates complex scalar couplings (

Tier 1: Acquisition & Signal Fidelity

Q: Why are my signals broad or phasing poorly, even after standard shimming?

Diagnosis:

This is rarely a shimming issue. It is likely a bandwidth or offset problem . Unlike

The Mechanism:

If your spectral width (SW) is too narrow or the carrier frequency (O1) is off-center, you risk folding (aliasing) . A folded peak often appears out of phase. Furthermore, Fluorine has a very short

Troubleshooting Protocol:

-

Expand SW: Set Sweep Width to at least 300 ppm centered at -100 ppm to catch all signals (

at -60 ppm, Ar-F at -110 to -170 ppm). -

Check for Folding: Change the O1 (carrier frequency) by 1000 Hz. If a peak moves by exactly 1000 Hz, it is real. If it moves by a different amount or direction, it is aliased.

-

Optimize

: For quantitative integration, ensure

Tier 2: Topology & Scalar Coupling Analysis

Q: My proton spectrum is a mess. How do I distinguish between , , and impurities?

Diagnosis:

Fluorinated chromanones exhibit "spin system contamination." The fluorine atom is an active spin-1/2 nucleus (100% abundance) with coupling constants (

The Mechanism: In a chromanone, the C2 and C3 protons form an ABX or ABCD system. Adding fluorine turns this into an ABMX system.

-

Geminal F-H (

): ~45–55 Hz (huge doublet). -

Aromatic F-H (

): 5–10 Hz. -

Long-range (

): In the rigid bicyclic system, F on the aromatic ring (e.g., C6-F) can couple to protons on the pyranone ring (C2-H) via "W-coupling" paths.

Data Table: Typical Coupling Constants in Fluorinated Chromanones

| Interaction Type | Bond Distance | Typical | Description |

| Geminal | 45 – 55 | F and H on same carbon (e.g., C3-F). | |

| Vicinal | 15 – 25 (Aliphatic)6 – 10 (Aromatic) | F and H on adjacent carbons. | |

| Long Range | 5 – 8 | Meta-coupling on aromatic ring. | |

| Through-Space | 1 – 8 | Non-bonded spatial proximity (< 3 Å). |

The Solution: Heteronuclear Decoupling Do not guess. Use decoupling to simplify the spectrum.

-

Experiment A: Standard

NMR. -

Experiment B:

(Proton observed, Fluorine decoupled).-

Result: All F-H splittings collapse. The complex multiplets at C2/C3 will simplify back to standard ABX patterns.

-

-

Experiment C:

(Fluorine observed, Proton decoupled).-